molecular formula C20H18N2O4S B2853651 2-((3-(Methylthio)phenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899998-23-3

2-((3-(Methylthio)phenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2853651
CAS RN: 899998-23-3
M. Wt: 382.43
InChI Key: FTCSUNMMGJUGBK-UHFFFAOYSA-N
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Description

2-((3-(Methylthio)phenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as MTPI and has been studied for its ability to inhibit the growth of cancer cells and its potential use as an anti-inflammatory agent.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related chemical structures in synthesizing a variety of heterocyclic compounds. For example, aryl isothiocyanates react with acetylenic esters to afford thiazole derivatives, dihydropyrimidines, and thiazine carboxylates, showcasing a pathway to diverse functionalized heterocycles with moderate to good yields (Yavari, Amirahmadi, & Halvagar, 2017). Another study focused on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, further illustrating the rich chemistry of compounds involving amino and acetylindolizine functionalities for creating molecules with potential cytotoxic activities (Hassan, Hafez, & Osman, 2014).

Domino Reactions for Heterocyclic Derivatives

One notable study reported the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction, highlighting an efficient method for constructing complex heterocycles from simpler building blocks (Ziyaadini et al., 2011). Such reactions are crucial for developing pharmacologically relevant molecules in a more streamlined and cost-effective manner.

Antimicrobial and Anticancer Activities

Further research has explored the antimicrobial and anticancer potentials of heterocyclic compounds derived from similar chemical frameworks. For instance, new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating significant efficacy against various bacterial and yeast strains (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Additionally, compounds with pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showed notable antibacterial and antifungal activities, further underscoring the therapeutic potential of such molecules (Faty, Hussein, & Youssef, 2010).

properties

IUPAC Name

[2-(3-methylsulfanylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13(23)18-11-16(17-8-3-4-9-22(17)18)20(25)26-12-19(24)21-14-6-5-7-15(10-14)27-2/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCSUNMMGJUGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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